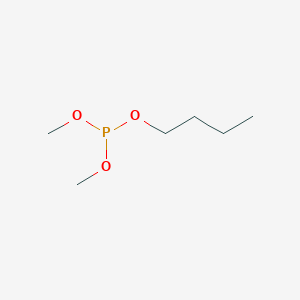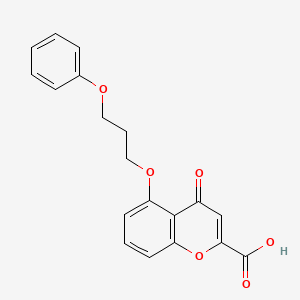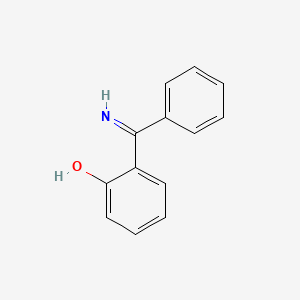![molecular formula C13H9N5 B14641438 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile CAS No. 56520-92-4](/img/structure/B14641438.png)
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile typically involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile . This reaction forms an adduct product, which undergoes dehydration to yield the desired compound . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . For example, it may inhibit enzymes or interfere with DNA replication in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Indole-3-butyric acid: Another plant hormone with growth-promoting properties.
Uniqueness
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is unique due to its specific structure, which combines the indole nucleus with a but-2-enedinitrile moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
56520-92-4 |
|---|---|
Molecular Formula |
C13H9N5 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C13H9N5/c14-5-11(16)13(6-15)18-8-9-7-17-12-4-2-1-3-10(9)12/h1-4,7-8,17H,16H2 |
InChI Key |
HMJSSGKUGDMPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
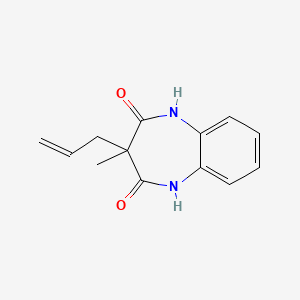
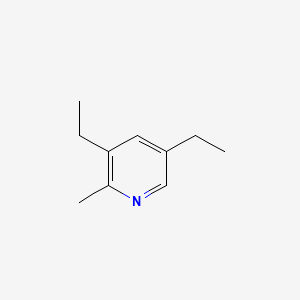
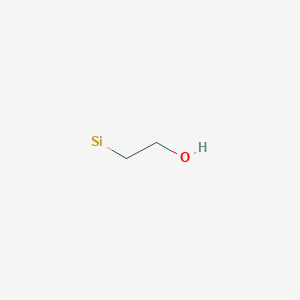
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
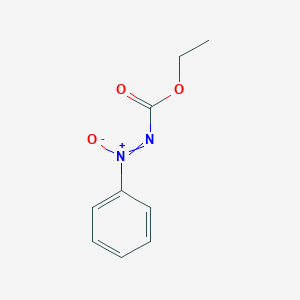


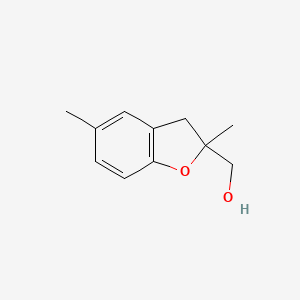

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
